4-[5-(Morpholine-4-carbonyl)-4-phenyl-1,3-thiazol-2-yl]morpholine
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Overview
Description
4-[5-(Morpholine-4-carbonyl)-4-phenyl-1,3-thiazol-2-yl]morpholine is a complex organic compound that features a morpholine ring, a thiazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Morpholine-4-carbonyl)-4-phenyl-1,3-thiazol-2-yl]morpholine typically involves multi-step organic reactions. One common method involves the reaction of morpholine with a thiazole derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-[5-(Morpholine-4-carbonyl)-4-phenyl-1,3-thiazol-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[5-(Morpholine-4-carbonyl)-4-phenyl-1,3-thiazol-2-yl]morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 4-[5-(Morpholine-4-carbonyl)-4-phenyl-1,3-thiazol-2-yl]morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
4-(Morpholine-4-carbonyl)phenylboronic acid: Shares the morpholine and phenyl groups but differs in the presence of a boronic acid group.
Morpholine-4-carboxylic acid derivatives: Similar in structure but vary in the substituents attached to the morpholine ring
Uniqueness
4-[5-(Morpholine-4-carbonyl)-4-phenyl-1,3-thiazol-2-yl]morpholine is unique due to the combination of the thiazole ring with the morpholine and phenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C18H21N3O3S |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
morpholin-4-yl-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methanone |
InChI |
InChI=1S/C18H21N3O3S/c22-17(20-6-10-23-11-7-20)16-15(14-4-2-1-3-5-14)19-18(25-16)21-8-12-24-13-9-21/h1-5H,6-13H2 |
InChI Key |
HSFJSGILTISKGG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=C(S2)C(=O)N3CCOCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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